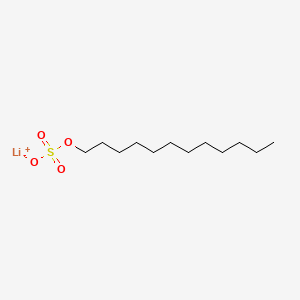
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
1. Formation and Characterization of Novel Compounds
Research has shown the ability to form unique chemical structures involving compounds related to 2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide. For instance, the study of cycloproparene series led to the formation of novel dimers of 1H-Cyclopropa[b]naphthalene, a compound structurally similar to our compound of interest (Halton, Jones, Northcote, & Boese, 1999). Additionally, other research efforts have synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides, exploring their crystal structures and sensing properties (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
2. Structural Studies and Interactions
Significant research has been conducted on the structural analysis of related naphthalene derivatives. Studies on 1,8-disubstituted naphthalenes, which share a structural similarity with our compound, provide insights into nucleophile-electrophile interactions, crucial for understanding chemical reactivity (Schweizer, Procter, Kaftory, & Dunitz, 1978).
3. Applications in Synthesis and Catalysis
The compound's structural relatives have been utilized in synthesis processes. For example, dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate, a closely related molecule, underwent dimerization in the presence of GaCl3, showcasing potential catalytic applications (Novikov & Tomilov, 2013). Moreover, auxiliary-enabled Pd-catalyzed direct arylation of methylene C(sp3)-H bond of cyclopropanes, related to our compound, has been reported, indicating its potential in novel chemical synthesis methods (Parella, Gopalakrishnan, & Babu, 2013).
Eigenschaften
Produktname |
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide |
|---|---|
Molekularformel |
C15H13Br2NO |
Molekulargewicht |
383.08 g/mol |
IUPAC-Name |
2,2-dibromo-1-methyl-N-naphthalen-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H13Br2NO/c1-14(9-15(14,16)17)13(19)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
HPWXIQNJBDNUCU-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Br)Br)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1(CC1(Br)Br)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)
![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)

![3-Methyl-2-benzofurancarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1224186.png)
![N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224187.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B1224188.png)

![N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide](/img/structure/B1224192.png)

![8-[2-(4-Chloro-2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B1224197.png)
![1-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1224200.png)